molecular formula C10H8OS B14358625 8-Methyl-4H-1-benzopyran-4-thione CAS No. 90617-44-0

8-Methyl-4H-1-benzopyran-4-thione

Katalognummer: B14358625
CAS-Nummer: 90617-44-0
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: VMNDMZBJIMPSRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-4H-1-benzopyran-4-thione is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyran ring, with a thione group at the 4-position and a methyl group at the 8-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with carbon disulfide in the presence of a base, followed by cyclization with an appropriate methylating agent . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, nitrating agents; reactions often conducted in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated, nitrated derivatives

Wissenschaftliche Forschungsanwendungen

8-Methyl-4H-1-benzopyran-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methyl-4H-1-benzopyran-4-thione involves its interaction with various molecular targets and pathways. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s structure allows it to intercalate with DNA, affecting transcription and replication processes. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-1-Benzopyran-4-one: Lacks the thione group, making it less reactive in certain chemical reactions.

    8-Methyl-4H-1-benzopyran-4-one: Similar structure but with a carbonyl group instead of a thione group.

    4H-1-Benzopyran-4-thione: Lacks the methyl group at the 8-position.

Uniqueness

8-Methyl-4H-1-benzopyran-4-thione’s unique combination of a thione group and a methyl group at specific positions enhances its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90617-44-0

Molekularformel

C10H8OS

Molekulargewicht

176.24 g/mol

IUPAC-Name

8-methylchromene-4-thione

InChI

InChI=1S/C10H8OS/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3

InChI-Schlüssel

VMNDMZBJIMPSRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=S)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.